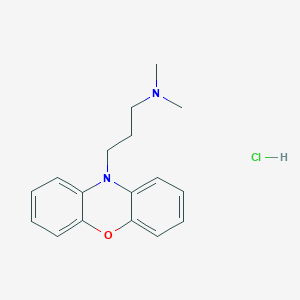

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride

Description

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride is a phenoxazine derivative characterized by a dimethylamino-propyl side chain at the 10-position of the heterocyclic core. Phenoxazines consist of a dibenzo-1,4-oxazine structure, with an oxygen atom bridging two benzene rings. This compound is structurally analogous to phenothiazines (which contain sulfur instead of oxygen) but exhibits distinct physicochemical and pharmacological properties due to the oxygen atom’s electronegativity. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in modulating multidrug resistance (MDR) in cancer therapy .

Properties

CAS No. |

36982-02-2 |

|---|---|

Molecular Formula |

C17H21ClN2O |

Molecular Weight |

304.8 g/mol |

IUPAC Name |

N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H20N2O.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H |

InChI Key |

KXYCCVLMCBYQMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride typically involves a multi-step process. One common method includes the N-alkylation of phenoxazine with N-dimethylaminopropyl chloride under phase transfer catalysis conditions. This reaction is followed by purification steps such as column chromatography to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can revert the oxidized forms back to the parent compound.

Substitution: Nucleophilic substitution reactions can occur at the N-dimethylamino group, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and bromine in acidic medium.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like benzylamine can be used under phase transfer catalysis conditions.

Major Products

Scientific Research Applications

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride exerts its effects involves its ability to undergo reversible redox reactions. This property allows it to interact with various molecular targets, including enzymes and receptors involved in redox processes. The compound can donate or accept electrons, thereby influencing the activity of these targets and modulating biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of phenoxazine derivatives is highly dependent on substituents at the 10-position. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Chain Length: A three-carbon alkyl chain (propyl) optimizes MDR reversal activity, as seen in 10-(3'-morpholinopropyl)phenoxazine and the target compound .

- Amino Substituents: Tertiary amines (e.g., morpholine, piperidine) enhance potency compared to primary or secondary amines. The dimethylamino group in the target compound provides balanced lipophilicity for membrane penetration but is less potent than morpholine derivatives .

- Phenoxazine vs. Phenothiazine: Phenoxazines generally exhibit stronger MDR reversal than phenothiazines (e.g., trifluoperazine) due to reduced electron density from the oxygen atom, which may alter interactions with efflux pumps like P-glycoprotein .

Mechanistic Differences

- P-glycoprotein Dependence: Verapamil, a standard MDR modulator, primarily inhibits P-glycoprotein. In contrast, 10-((N-Dimethylamino)propyl)phenoxazine HCl and its analogues show activity even in cell lines with low P-glycoprotein expression, suggesting additional mechanisms (e.g., mitochondrial targeting or lysosomal sequestration) .

- Cytotoxicity Profile: The target compound has lower cytotoxicity than 10-(3'-chloropropyl)phenoxazine, making it a safer candidate for combination therapies .

Physicochemical Properties

| Property | 10-((N-Dimethylamino)propyl)phenoxazine HCl | 10-(3'-Morpholinopropyl)phenoxazine | Promethazine HCl (Phenothiazine) |

|---|---|---|---|

| Molecular Weight | ~340–360 g/mol | ~380–400 g/mol | 320.88 g/mol |

| Solubility | High (HCl salt) | Moderate | Freely soluble in water/ethanol |

| LogP (Predicted) | ~3.5 | ~2.8 | ~4.2 |

| Stability | Stable under refrigeration | Light-sensitive | Oxidizes in air (turns blue) |

The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic derivatives like 10-(piperidinoacetyl)phenoxazine .

Anticancer Drug Resistance Modulation

- In KB-ChR8-5 and GC3/c1 cell lines, 10-((N-Dimethylamino)propyl)phenoxazine HCl increased vinca alkaloid accumulation by 8–50-fold, outperforming verapamil in P-glycoprotein-low models .

- Substitutions with hydrophilic groups (e.g., bis(hydroxyethyl)amino) reduce cytotoxicity but retain efficacy, making them preferable for long-term therapies .

Biological Activity

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride is a phenoxazine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antimicrobial, antidiabetic, and anticancer properties. Understanding its biological activity is essential for further development in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride can be represented as follows:

- Molecular Formula : C₁₄H₁₈ClN

- Molecular Weight : 239.76 g/mol

This compound features a phenoxazine core with a dimethylaminopropyl substituent, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that phenoxazine derivatives, including 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that derivatives of phenoxazine showed efficacy against various strains of bacteria and mycobacteria, including Mycobacterium tuberculosis and Escherichia coli .

Table 1: Antimicrobial Efficacy of Phenoxazine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phx-1 | M. scrofulaceum | 5 µg/mL |

| Phx-2 | M. kansasii | 10 µg/mL |

| Phx-3 | E. coli | 15 µg/mL |

Antidiabetic Activity

Phenoxazine derivatives have also been investigated for their antidiabetic properties. One study highlighted the potential of these compounds to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Case Study: Antidiabetic Effects

In a controlled trial, diabetic rats treated with 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride showed a significant reduction in fasting blood glucose levels compared to the control group. The results suggest a mechanism involving increased glucose uptake by peripheral tissues.

Anticancer Activity

The anticancer potential of phenoxazine derivatives has been explored extensively. Studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 2: Cytotoxicity of Phenoxazine Derivatives

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Inhibition of cell proliferation |

| A549 (lung cancer) | 20 | ROS generation |

The biological activity of 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.

- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Interaction : Some studies suggest interaction with neurotransmitter receptors, influencing cellular signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.